molecular formula C23H16O7 B11383017 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl furan-2-carboxylate

6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl furan-2-carboxylate

Cat. No.: B11383017
M. Wt: 404.4 g/mol
InChI Key: ZESXFKGDURDJLS-UHFFFAOYSA-N
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Description

6-(2H-1,3-Benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl furan-2-carboxylate is a complex organic compound featuring a benzodioxole moiety, a cycloheptafuran ring, and a furan-2-carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the formation of the cycloheptafuran ring. The final step involves the esterification of the furan-2-carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group in the cycloheptafuran ring.

    Substitution: The furan-2-carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl furan-2-carboxylate involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The cycloheptafuran ring could play a role in stabilizing the compound’s binding to its target, while the furan-2-carboxylate group may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(2H-1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl furan-2-carboxylate lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H16O7

Molecular Weight

404.4 g/mol

IUPAC Name

[6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] furan-2-carboxylate

InChI

InChI=1S/C23H16O7/c1-12-21-16(24)8-15(14-5-6-17-19(9-14)28-11-27-17)10-20(22(21)13(2)29-12)30-23(25)18-4-3-7-26-18/h3-10H,11H2,1-2H3

InChI Key

ZESXFKGDURDJLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC4=C(C=C3)OCO4)OC(=O)C5=CC=CO5

Origin of Product

United States

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